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Compound of Interest

Compound Name: 3-(2-Hydroxyphenyl)propanamide

Cat. No.: B1581011 Get Quote

This guide provides a comprehensive technical overview of 3-(2-
Hydroxyphenyl)propanamide, a small molecule of interest in medicinal chemistry and drug

development. While direct research on this specific compound is limited, this document

synthesizes available data on its chemical properties, plausible synthetic routes, and potential

biological significance based on the activities of structurally related compounds. This guide is

intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity
3-(2-Hydroxyphenyl)propanamide, with the CAS Number 22367-76-6, is an organic

compound characterized by a propanamide group attached to a phenol ring at the ortho

position.[1][2][3] Its chemical structure combines a hydrophilic amide functional group with a

lipophilic aromatic ring, suggesting potential for diverse biological interactions.

Chemical Properties
A summary of the key chemical properties of 3-(2-Hydroxyphenyl)propanamide is presented

in Table 1.
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Property Value Source

CAS Number 22367-76-6 [1][2][3]

Molecular Formula C9H11NO2 [4][5][6]

Molecular Weight 165.19 g/mol [5]

IUPAC Name
3-(2-

hydroxyphenyl)propanamide
[6]

Boiling Point 406.6°C at 760 mmHg [7]

Density 1.197 g/cm³ [7]

SMILES
C1=CC=C(C(=C1)CCC(=O)N)

O
[3]

InChI Key
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Synthesis and Manufacturing
While specific, peer-reviewed synthesis protocols for 3-(2-Hydroxyphenyl)propanamide are

not readily available in the surveyed literature, a plausible and efficient synthetic route can be

devised based on standard organic chemistry transformations. The most logical approach

involves the amidation of its corresponding carboxylic acid precursor, 3-(2-

hydroxyphenyl)propionic acid.

Proposed Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from a commercially

available precursor.

Precursor Activation Amidation Final Product

3-(2-hydroxyphenyl)propionic acid Acid Chloride Formation
(e.g., SOCl2, Oxalyl Chloride)

Activation Step Reaction with Ammonia
(e.g., NH4OH)

Amidation Step 3-(2-Hydroxyphenyl)propanamideWork-up & Purification
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Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-(2-Hydroxyphenyl)propanamide.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established methods for amide synthesis.[8]

Step 1: Activation of 3-(2-hydroxyphenyl)propionic acid

To a solution of 3-(2-hydroxyphenyl)propionic acid (1.0 eq) in an anhydrous aprotic solvent

(e.g., dichloromethane or tetrahydrofuran), add an activating agent such as thionyl chloride

(1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the conversion by

thin-layer chromatography (TLC).

Upon completion, remove the solvent and excess activating agent under reduced pressure

to yield the crude acid chloride.

Step 2: Amidation

Dissolve the crude acid chloride in an anhydrous aprotic solvent.

Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonia (e.g.,

ammonium hydroxide, excess).

Stir the reaction mixture vigorously for 1-2 hours, allowing it to gradually warm to room

temperature.

Monitor the reaction for the disappearance of the acid chloride by TLC.

Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.
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Concentrate the solution under reduced pressure to obtain the crude 3-(2-
Hydroxyphenyl)propanamide.

Purify the crude product by recrystallization or column chromatography on silica gel.

Potential Biological Activity and Mechanism of
Action (Inferred)
Direct studies on the biological activity of 3-(2-Hydroxyphenyl)propanamide are currently

lacking in the scientific literature. However, the structural motifs present in the molecule,

namely the hydroxyphenyl and propanamide groups, are found in various biologically active

compounds. This allows for informed speculation on its potential pharmacological profile.

Inferences from Structurally Related Compounds
Antimicrobial and Antifungal Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic

acid have been synthesized and shown to possess antimicrobial activity against multidrug-

resistant bacteria and fungi.[9] The presence of the hydroxyphenyl moiety is often associated

with antimicrobial properties.

Anticancer Potential: Research on N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of

valproic acid, has demonstrated antiproliferative activity in various cancer cell lines.[10][11]

This suggests that the N-(2-hydroxyphenyl)amide scaffold may be a promising starting point

for the development of novel anticancer agents.

Anti-inflammatory Properties: Phenolic compounds, in general, are known for their

antioxidant and anti-inflammatory effects. The 2-hydroxyphenyl group in the target molecule

could potentially contribute to similar activities.

It is crucial to emphasize that these are inferred activities based on structural similarities, and

dedicated biological evaluation of 3-(2-Hydroxyphenyl)propanamide is required to confirm

any pharmacological effects.

Analytical and Quality Control
The characterization and quality control of 3-(2-Hydroxyphenyl)propanamide would rely on a

combination of standard analytical techniques to confirm its identity, purity, and quantity.
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Analytical Techniques
Technique Purpose Expected Observations

1H NMR

Structural elucidation and

confirmation of proton

environments.

Signals corresponding to the

aromatic protons, the

methylene protons of the

propanamide chain, and the

amide protons.[7]

13C NMR
Confirmation of the carbon

skeleton.

Resonances for the aromatic

carbons, the carbonyl carbon,

and the aliphatic carbons of

the propanamide chain.[12][13]

Mass Spectrometry (MS)

Determination of molecular

weight and fragmentation

pattern.

A molecular ion peak

corresponding to the exact

mass of the compound, along

with characteristic fragment

ions.[14]

Infrared (IR) Spectroscopy
Identification of functional

groups.

Characteristic absorption

bands for the O-H stretch of

the phenol, the N-H stretch of

the amide, and the C=O

stretch of the amide.

High-Performance Liquid

Chromatography (HPLC)

Purity assessment and

quantification.

A single major peak with a

specific retention time under

defined chromatographic

conditions.

Step-by-Step HPLC Protocol for Purity Assessment
(General Method)

Instrument: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the

compound.

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a

final concentration of approximately 1 mg/mL.

Injection Volume: 10 µL.

Analysis: Run the sample and a blank. The purity is determined by the area percentage of

the main peak.

Safety and Handling
Based on the available safety data for 3-(2-Hydroxyphenyl)propanamide, it should be

handled with care in a laboratory setting.[3]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H332 (Harmful if inhaled).[3]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory safety practices, including the use of a fume hood, safety glasses, and

chemical-resistant gloves, are recommended when handling this compound.

Conclusion and Future Directions
3-(2-Hydroxyphenyl)propanamide is a chemical entity with a well-defined structure and basic

chemical properties. While its synthesis can be readily achieved through established chemical

reactions, there is a notable absence of published research on its biological activities and

potential applications. The structural similarity to other bioactive molecules suggests that it may

possess interesting pharmacological properties, particularly in the areas of antimicrobial and

anticancer research.
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Future research should focus on:

Developing and optimizing a robust synthesis protocol.

Conducting comprehensive in vitro and in vivo studies to evaluate its biological activity

profile.

Investigating its mechanism of action if any significant biological activity is discovered.

Exploring its potential as a scaffold for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers interested in exploring

the potential of 3-(2-Hydroxyphenyl)propanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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